molecular formula C40H56 B13965902 (15Z)-lycopene CAS No. 59092-07-8

(15Z)-lycopene

Cat. No.: B13965902
CAS No.: 59092-07-8
M. Wt: 536.9 g/mol
InChI Key: OAIJSZIZWZSQBC-XKKDEUFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-cis-Lycopene is a naturally occurring carotenoid, a type of tetraterpene, predominantly found in tomatoes and other red fruits and vegetables. It is one of the many isomers of lycopene, which is known for its potent antioxidant properties. Unlike the all-trans form, 15-cis-Lycopene has a unique configuration that may influence its bioavailability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-cis-Lycopene involves the isomerization of all-trans-Lycopene. This can be achieved through thermal treatment or exposure to light, which induces the trans-cis isomerization. The process requires careful control of temperature and light exposure to ensure the desired isomer is obtained .

Industrial Production Methods: Industrial production of 15-cis-Lycopene typically involves extraction from natural sources such as tomatoes. The extraction process includes solvent extraction followed by chromatographic separation to isolate the specific isomer. High-performance liquid chromatography (HPLC) is commonly used for this purpose due to its efficiency in separating different isomers .

Chemical Reactions Analysis

Types of Reactions: 15-cis-Lycopene undergoes various chemical reactions, including oxidation, reduction, and isomerization. Oxidation reactions are particularly significant as they can lead to the formation of different oxidation products, which may have distinct biological activities .

Common Reagents and Conditions: Oxidation of 15-cis-Lycopene can be carried out using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions. Reduction reactions may involve the use of reducing agents like sodium borohydride .

Major Products Formed: The major products formed from the oxidation of 15-cis-Lycopene include epoxides and other oxidized derivatives. These products can have varying degrees of biological activity and stability .

Mechanism of Action

The mechanism of action of 15-cis-Lycopene primarily involves its antioxidant properties. It can quench singlet oxygen and scavenge free radicals, thereby protecting cells from oxidative damage. This activity is attributed to its unique structure, which allows it to interact with reactive oxygen species effectively .

Molecular Targets and Pathways: 15-cis-Lycopene targets various molecular pathways involved in oxidative stress and inflammation. It modulates the expression of genes related to antioxidant defense and can inhibit the activity of enzymes that promote oxidative damage .

Comparison with Similar Compounds

Uniqueness of 15-cis-Lycopene: 15-cis-Lycopene is unique due to its specific isomeric configuration, which may influence its absorption and biological activity. Studies suggest that cis-isomers of lycopene, including 15-cis-Lycopene, are more bioavailable and may have different health effects compared to the all-trans form .

Properties

CAS No.

59092-07-8

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

IUPAC Name

(6E,8E,10E,12E,14E,16Z,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene

InChI

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11-,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+

InChI Key

OAIJSZIZWZSQBC-XKKDEUFYSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C\C=C(\C=C\C=C(\C=C\C=C(\CCC=C(C)C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.